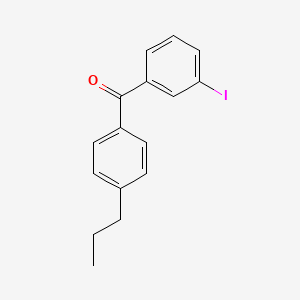

3-Iodo-4'-n-propylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, such as 3-Iodo-4’-n-propylbenzophenone, have attracted considerable attention in the field of Organic Light-Emitting Diodes (OLEDs) . OLEDs have potential applications in flat-panel displays and solid-state lighting technologies . The benzophenone core is a key component in the molecular design of OLED materials .

Thermally Activated Delayed Fluorescent (TADF) Emitters

Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of Thermally Activated Delayed Fluorescent (TADF) emitters . These emitting materials have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks .

High External Quantum Efficiencies (EQEs)

Benzophenone-based compounds, such as 3-Iodo-4’-n-propylbenzophenone, have the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

Synthesis of Other Compounds

The compound 3-Iodo-4’-n-propylbenzophenone can be used in the synthesis of other compounds. For example, the phosphorus-containing emitter EA20 was synthesized through a palladium-catalyzed reaction between the intermediate compound 4-iodo-4’-phenothiazin-10yl-benzophenone and diphenylphosphine oxide .

Pharmaceutical Testing

3-Iodo-4’-n-propylbenzophenone can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Material Science

In material science, 3-Iodo-4’-n-propylbenzophenone can be used in the development of new materials with unique properties. Its chemical structure allows it to interact with other compounds in a specific way, leading to the creation of materials with desired characteristics .

Safety and Hazards

properties

IUPAC Name |

(3-iodophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDFILYTAJFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-n-propylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.